molecular formula C11H14FNO3 B1373612 2-Amino-5-(tert-butoxy)-4-fluorobenzoic acid CAS No. 1248015-27-1

2-Amino-5-(tert-butoxy)-4-fluorobenzoic acid

Cat. No.: B1373612
CAS No.: 1248015-27-1
M. Wt: 227.23 g/mol
InChI Key: FKUPGSCTUWWIMH-UHFFFAOYSA-N
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Description

2-Amino-5-(tert-butoxy)-4-fluorobenzoic acid is a useful research compound. Its molecular formula is C11H14FNO3 and its molecular weight is 227.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding and Peptide Synthesis

The compound 2-Amino-5-(tert-butoxy)-4-fluorobenzoic acid plays a significant role in the synthesis of unnatural amino acids that mimic a tripeptide β-strand. These amino acids, such as the derivative designated “Hao”, are crucial in forming β-sheet-like hydrogen-bonded dimers, which are essential in peptide synthesis and structure studies. The efficiency and yield of these amino acids make them valuable in standard solid- and solution-phase peptide synthesis techniques (Nowick et al., 2000).

Magnetic Characterization in Radical Synthesis

This compound is also involved in the synthesis of radicals, such as N-tert-Butoxy-1-aminopyrenyl radicals. These radicals are studied for their electronic structure and magnetic characterization, providing insights into the behavior of radicals and their potential applications in chemical reactions and material science (Miura et al., 2002).

Fluorine-introducing Synthesis

In the synthesis of compounds like 2-amino-5-fluorothiazole hydrochloride, this compound serves as a key precursor. This synthesis process is significant due to its high efficiency, no need for chromatographic purification, and scalability for multikilogram quantities, making it essential in large-scale chemical productions (Briner et al., 2006).

Development of Radiopharmaceuticals

The compound is used in the synthesis of fluorine-18 labeled derivatives, which are crucial precursors in the development of radiopharmaceuticals for positron emission tomography (PET). This application is significant in the medical field, particularly in the diagnosis and research of neurological disorders and cancers (Orlovskaja et al., 2016).

Biological and Pharmacological Research

The compound's derivatives are studied for their fluorescence effects, biological activity, and potential pharmacological applications. This includes research into their antibacterial and antioxidative properties, making them candidates for pharmaceuticals and fluorescence probes (Budziak et al., 2019).

Mechanism of Action

Target of Action

It is a derivative of glutamic acid , which plays a key role in cellular metabolism and acts as a neurotransmitter in the central nervous system.

Mode of Action

As a glutamic acid derivative , it may interact with glutamate receptors or participate in glutamate-related metabolic pathways.

Biochemical Pathways

Given its relation to glutamic acid , it may be involved in the glutamate metabolic pathway, which plays a crucial role in protein synthesis, energy production, and neurotransmission.

Result of Action

As a derivative of glutamic acid , it may influence processes regulated by glutamate, such as neurotransmission, cellular metabolism, and possibly others.

Properties

IUPAC Name

2-amino-4-fluoro-5-[(2-methylpropan-2-yl)oxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3/c1-11(2,3)16-9-4-6(10(14)15)8(13)5-7(9)12/h4-5H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUPGSCTUWWIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C=C(C(=C1)C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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